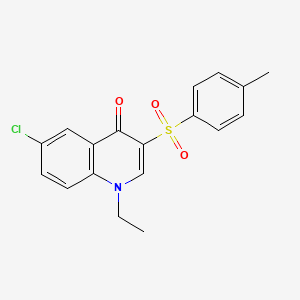
(2,4-Difluoro-phenyl)-carbamic acid methyl ester
Overview
Description
“(2,4-Difluoro-phenyl)-carbamic acid methyl ester” is a chemical compound that belongs to the class of organic compounds known as phenylcarbamates . These are aromatic compounds containing a phenyl group linked to a carbamic acid ester moiety.
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms attached (at the 2 and 4 positions), and a carbamate group (consisting of a carbonyl group (C=O), an amine (NH), and an ester group (OCH3)) .Chemical Reactions Analysis
Phenylcarbamates can undergo various chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that “this compound” would undergo are not detailed in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Enantioselective Synthesis
Compounds similar to "(2,4-Difluoro-phenyl)-carbamic acid methyl ester" play a crucial role in the enantioselective preparation of pharmaceuticals and chemicals. For instance, the enantioselective synthesis of dihydropyrimidones, which are significant in medicinal chemistry, leverages the stereochemical configuration of similar compounds for the development of chiral molecules (Goss, Dai, Lou, & Schaus, 2009).
Liquid Crystal Technology
Carbamic acid esters, particularly those with fluorinated aromatic rings, have been explored for their potential in liquid crystal technology. Their structural properties, such as the lateral substituents and fluorine atoms, significantly influence the liquid-crystal transition temperatures and mesomorphic ranges, making them suitable for electro-optic display device applications (Kelly, 1989).
Spectroscopic Studies
The infrared spectroscopic studies of carbamic acid aryl- and alkyl esters provide valuable insights into their structural and electronic characteristics. These studies have revealed how the presence of halogen atoms or π systems affects intramolecular hydrogen bonding, contributing to our understanding of their chemical behavior (Nyqutst, 1973).
Green Chemistry
Carbamic acid esters are also pivotal in green chemistry, particularly in esterification reactions. The use of Bronsted acidic ionic liquids for the esterification of carboxylic acids with alcohols exemplifies the eco-friendly approaches to chemical synthesis, minimizing the use of volatile organic solvents (Zhu, Yang, Tang, & He, 2003).
NMR Spectroscopy and Intracellular pH
Fluorinated esters, closely related to the compound of interest, have been utilized in NMR spectroscopy to measure intracellular pH, demonstrating their utility in biochemical and medical research. These fluorinated compounds, due to their unique spectral properties, serve as non-toxic indicators for cellular studies (Taylor & Deutsch, 1983).
Future Directions
properties
IUPAC Name |
methyl N-(2,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYKINMQVKMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
544440-09-7 | |
| Record name | (2,4-difluoro-phenyl)-carbamic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)
![N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)


![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)


